molecular formula C25H30N2O6S B2626914 Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899724-22-2

Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2626914
M. Wt: 486.58
InChI Key: IUDQJVUEFIKTST-UHFFFAOYSA-N
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Description

Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H30N2O6S and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties

Research by Klachko et al. (2020) explored the thermodynamic properties of similar esters, focusing on combustion energies and enthalpies of formation. This study utilized bomb calorimetry and derivative analysis, providing insights into the enthalpies of fusion, vaporization, and sublimation of these compounds (Klachko et al., 2020).

Antimicrobial Activity

Sarvaiya et al. (2019) investigated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. This study highlighted the potential of these compounds, including methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as antimicrobial agents (Sarvaiya et al., 2019).

Synthetic Pathways

Chen et al. (2012) detailed a synthetic pathway for methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. They utilized a modified Biginelli reaction with microwave irradiation, providing a high-yield synthesis method under solvent-free conditions (Chen et al., 2012).

Chemical Reaction Pathways

Fesenko et al. (2010) explored the reaction pathways of similar compounds with thiophenolates, demonstrating the impact of basicity-nucleophilicity on the reaction media. Their study provides crucial insights into the chemical behavior of these compounds (Fesenko et al., 2010).

Oxidation Studies

Khanina and Dubur (1982) studied the oxidation of derivatives of tetrahydropyrimidine-5-carboxylic acid with selenium dioxide. This research sheds light on how different substituents and the degree of substitution affect the final product's structure (Khanina & Dubur, 1982).

Ring Expansion Research

Bullock et al. (1972) conducted research on the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one. This study is relevant for understanding the structural transformations of similar compounds (Bullock et al., 1972).

properties

IUPAC Name

methyl 6-[(4-tert-butylphenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6S/c1-6-33-18-11-7-16(8-12-18)22-21(23(28)32-5)20(26-24(29)27-22)15-34(30,31)19-13-9-17(10-14-19)25(2,3)4/h7-14,22H,6,15H2,1-5H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQJVUEFIKTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(((4-(tert-butyl)phenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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